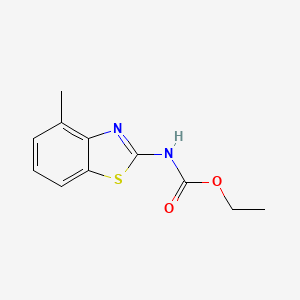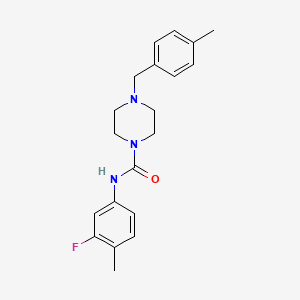
6-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
6-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MEQ, and it is a quinoline derivative that has been synthesized through various methods. MEQ has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
MEQ acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of physiological processes, including neurotransmission, inflammation, and apoptosis. MEQ has been shown to have a high affinity for this receptor, and it binds to it in a competitive manner. By blocking the α7 nAChR, MEQ inhibits the downstream signaling pathways that are involved in neurological and immunological processes.
Biochemical and Physiological Effects:
MEQ has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. MEQ has been shown to inhibit the growth of cancer cells in vitro, and it has been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MEQ has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a variety of methods. It has a high affinity for the α7 nAChR, making it a useful tool for studying the downstream signaling pathways that are involved in neurological and immunological processes. However, there are also some limitations to the use of MEQ in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its selectivity for the α7 nAChR may limit its usefulness in studying other receptors and pathways.
Orientations Futures
There are several future directions for the study of MEQ. One area of research is the development of MEQ analogs that have improved pharmacological properties. Another area of research is the study of MEQ in animal models of neurological and immunological disorders. Additionally, the use of MEQ in combination with other compounds may have synergistic effects that could be useful in the treatment of a range of diseases. Further research is needed to fully understand the potential applications of MEQ in scientific research.
Applications De Recherche Scientifique
MEQ has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. MEQ has been shown to have neuroprotective effects and to improve cognitive function in animal models. It has also been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
6-methyl-N-(2-phenylethyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-9-10-22-20(14-17)21(15-23(27-22)19-8-5-12-25-16-19)24(28)26-13-11-18-6-3-2-4-7-18/h2-10,12,14-16H,11,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVEMQCYAMUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCC3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653336.png)
![2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4653341.png)
![1-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4653355.png)
![N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide](/img/structure/B4653362.png)
![8-[(2,3-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4653376.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide](/img/structure/B4653382.png)


![N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4653396.png)


![4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4653423.png)
![N-(3-methoxyphenyl)-2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4653435.png)
![4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4653443.png)